molecular formula C26H24ClN3O3 B2841212 4-(1-(2-(4-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one CAS No. 586998-58-5

4-(1-(2-(4-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one

Cat. No. B2841212
CAS RN: 586998-58-5
M. Wt: 461.95
InChI Key: UYXOOIOUTISTMM-UHFFFAOYSA-N
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Description

4-(1-(2-(4-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C26H24ClN3O3 and its molecular weight is 461.95. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Compounds containing benzimidazole and pyrrolidine structures have been synthesized and evaluated for various biological activities. For example, novel 2-(substitutedbenzylthio)-5-((2-(4-substitutedphenyl)-1H-benzo[d]imidazol-1-yl)methyl)-1,3,4-oxadiazoles and 2-(2-(4-chlorophenyl)-1H-benzo[d]imidazol-1-yl)-N'-(arylmethylene)acetohydrazide derivatives have been prepared, demonstrating significant in vitro antioxidant properties (Alp et al., 2015). This suggests potential applications in addressing oxidative stress-related conditions or in the development of antioxidant agents.

Antitumor and Antimicrobial Activities

Derivatives of benzimidazole have shown potential in antitumor and antimicrobial activities. For example, chain-functionalized pyrroles with antitumoral properties have been synthesized and characterized, indicating the utility of such compounds in the development of new cancer therapies (Silva et al., 2012). Additionally, thiazole and fused derivatives synthesized from similar structures have demonstrated antimicrobial activities, suggesting their application in combating microbial infections (Wardkhan et al., 2008).

Receptor Binding Studies

Compounds incorporating benzimidazole and pyrrolidine structures have been studied for their binding affinity to various receptors, indicating potential applications in neuroscience and pharmacology. For instance, the synthesis and biological evaluation of substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines for the study of the peripheral benzodiazepine receptor using positron emission tomography highlight the importance of these structures in developing imaging agents for neurodegenerative disorders (Fookes et al., 2008).

Molecular Docking Studies

Molecular docking studies of benzimidazole derivatives bearing triazole as epidermal growth factor receptor (EGFR) inhibitors have revealed insights into the anti-cancer properties of these compounds, showcasing their potential in cancer treatment strategies (Karayel, 2021).

properties

IUPAC Name

4-[1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN3O3/c1-32-24-9-5-4-8-23(24)30-17-18(16-25(30)31)26-28-21-6-2-3-7-22(21)29(26)14-15-33-20-12-10-19(27)11-13-20/h2-13,18H,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYXOOIOUTISTMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-(2-(4-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one

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